HDAC6 Inhibition Potency: 14 nM IC50 for 4-Amino-N-(2-fluorophenyl)benzamide
In a recombinant human HDAC6 enzymatic assay, 4-amino-N-(2-fluorophenyl)benzamide exhibited an IC50 of 14 nM [1]. This potency is notable when compared to the benzamide analog CI-994 (Tacedinaline), which shows an IC50 of approximately 1.5 µM against HDAC6 in comparable assays [2]. The 100-fold difference in potency suggests that the 2-fluorophenyl and 4-amino substitution pattern significantly enhances binding to the HDAC6 catalytic site. Direct head-to-head comparisons between this compound and specific analogs in identical assay conditions are not available in the primary literature; therefore, this analysis represents a cross-study comparison.
| Evidence Dimension | HDAC6 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 14 nM |
| Comparator Or Baseline | CI-994 (Tacedinaline): ~1.5 µM |
| Quantified Difference | Approximately 107-fold more potent |
| Conditions | Recombinant human HDAC6, fluorogenic substrate (BindingDB assay) |
Why This Matters
High HDAC6 potency is desirable for studying selective HDAC6 biology; this compound offers sub-100 nM activity, whereas generic benzamides like CI-994 are >100-fold less potent.
- [1] BindingDB. (2023). BDBM50105329 (CHEMBL1213492) – IC50 = 14 nM for HDAC6. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50105329 View Source
- [2] Fournel, M., et al. (2008). MGCD0103, a novel isotype-selective histone deacetylase inhibitor, has broad spectrum antitumor activity in vitro and in vivo. Molecular Cancer Therapeutics, 7(4), 759-768. doi:10.1158/1535-7163.MCT-07-2026 View Source
